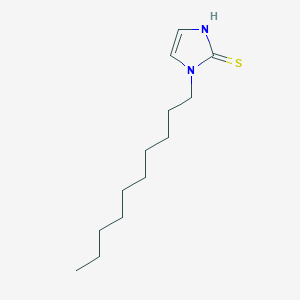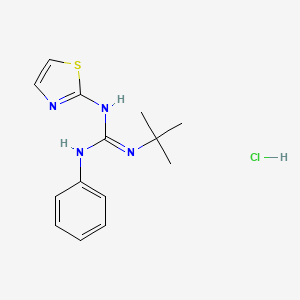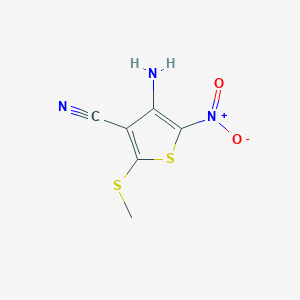phosphanium bromide CAS No. 71864-06-7](/img/structure/B14458486.png)
[2-(2-Methyl-1,3-dithian-2-yl)ethyl](triphenyl)phosphanium bromide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(2-Methyl-1,3-dithian-2-yl)ethylphosphanium bromide is a chemical compound that features a dithiane ring and a triphenylphosphonium group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Methyl-1,3-dithian-2-yl)ethylphosphanium bromide typically involves the reaction of 2-(2-methyl-1,3-dithian-2-yl)ethanol with triphenylphosphine in the presence of a brominating agent. The reaction conditions often include:
Solvent: Commonly used solvents include dichloromethane or tetrahydrofuran.
Temperature: The reaction is usually carried out at room temperature or slightly elevated temperatures.
Catalysts: In some cases, catalysts such as iodine or other halogen sources may be used to facilitate the reaction.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions for higher yields and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.
化学反応の分析
Types of Reactions
2-(2-Methyl-1,3-dithian-2-yl)ethylphosphanium bromide can undergo various types of chemical reactions, including:
Oxidation: The dithiane ring can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form the corresponding thiol or thioether derivatives.
Substitution: The bromide ion can be substituted with other nucleophiles, such as hydroxide, cyanide, or alkoxide ions.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reducing Agents: Typical reducing agents are lithium aluminum hydride, sodium borohydride, and dithiothreitol.
Substitution Reactions: These reactions often require polar aprotic solvents like dimethyl sulfoxide or acetonitrile and may be catalyzed by phase transfer catalysts.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols and thioethers.
Substitution: Various substituted phosphonium salts depending on the nucleophile used.
科学的研究の応用
Chemistry
In chemistry, 2-(2-Methyl-1,3-dithian-2-yl)ethylphosphanium bromide is used as a reagent in organic synthesis, particularly in the formation of carbon-carbon bonds and the protection of carbonyl groups.
Biology
Medicine
In medicinal chemistry, derivatives of this compound are explored for their potential therapeutic properties, including antimicrobial and anticancer activities.
Industry
In the industrial sector, the compound can be used in the synthesis of specialty chemicals and materials, particularly those requiring sulfur-containing functional groups.
作用機序
The mechanism of action of 2-(2-Methyl-1,3-dithian-2-yl)ethylphosphanium bromide involves its ability to interact with various molecular targets through its phosphonium and dithiane groups. The phosphonium group can facilitate the transfer of the compound across cell membranes, while the dithiane ring can undergo redox reactions, making it useful in redox biology and chemistry.
類似化合物との比較
Similar Compounds
- 2-(2-Methyl-1,3-dithian-2-yl)ethanol
- Triphenylphosphine
- 2-Methyl-1,3-dithiane
Uniqueness
What sets 2-(2-Methyl-1,3-dithian-2-yl)ethylphosphanium bromide apart from similar compounds is its combination of a dithiane ring and a triphenylphosphonium group. This unique structure imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications in research and industry.
特性
CAS番号 |
71864-06-7 |
|---|---|
分子式 |
C25H28BrPS2 |
分子量 |
503.5 g/mol |
IUPAC名 |
2-(2-methyl-1,3-dithian-2-yl)ethyl-triphenylphosphanium;bromide |
InChI |
InChI=1S/C25H28PS2.BrH/c1-25(27-20-11-21-28-25)18-19-26(22-12-5-2-6-13-22,23-14-7-3-8-15-23)24-16-9-4-10-17-24;/h2-10,12-17H,11,18-21H2,1H3;1H/q+1;/p-1 |
InChIキー |
ZMNCLKGZXWQNHM-UHFFFAOYSA-M |
正規SMILES |
CC1(SCCCS1)CC[P+](C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4.[Br-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


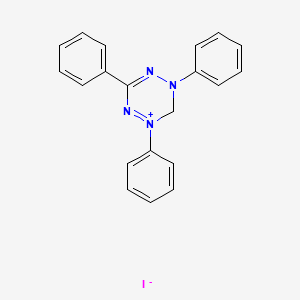
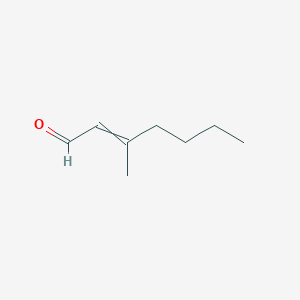
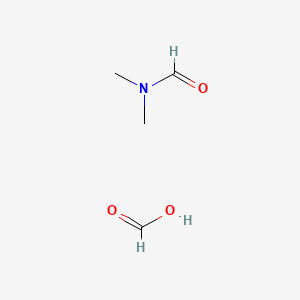
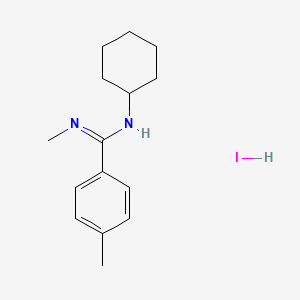


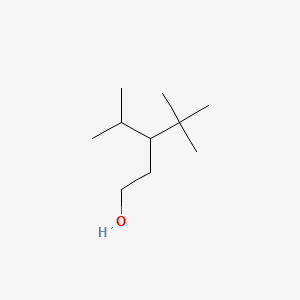


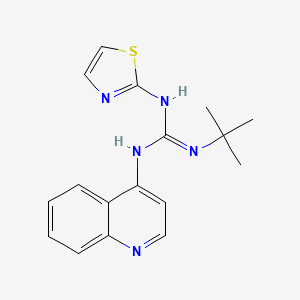
![10-(Aminomethyl)-8,9-dihydropyrido[1,2-a]indol-6(7H)-one](/img/structure/B14458485.png)
